molecular formula C14H17ClO2 B12504539 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid

Cat. No.: B12504539
M. Wt: 252.73 g/mol
InChI Key: RMIURDNEETYYQD-UHFFFAOYSA-N
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Description

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane, where a 4-chlorophenyl group is attached to the cyclohexane ring in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid using silver nitrate and ammonium persulfate as reagents . The reaction is typically carried out in a solvent mixture of dichloromethane, acetonitrile, and water under controlled conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as Adogen 464, can significantly enhance the yield and selectivity of the desired trans isomer . The process may also include steps for the recovery and reuse of solvents and reagents to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its trans configuration and the presence of a 4-chlorophenyl group make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)cyclohexyl]acetic acid

InChI

InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17)

InChI Key

RMIURDNEETYYQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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